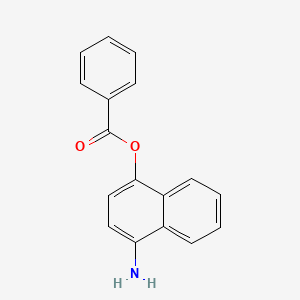

4-Aminonaphthalen-1-yl benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5410-72-0 |

|---|---|

Molekularformel |

C17H13NO2 |

Molekulargewicht |

263.29 g/mol |

IUPAC-Name |

(4-aminonaphthalen-1-yl) benzoate |

InChI |

InChI=1S/C17H13NO2/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-11H,18H2 |

InChI-Schlüssel |

MITXUNSPJMCZOK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)N |

Herkunft des Produkts |

United States |

Reaction Chemistry and Derivatization of 4 Aminonaphthalen 1 Yl Benzoate

Chemical Reactivity of the Amino Group on the Naphthalene (B1677914) Ring

The primary amino group attached to the naphthalene core is a key site for a variety of chemical modifications, including amination, acylation, sulfonamidation, and diazo-coupling reactions.

Amination Reactions

The amino group of 4-Aminonaphthalen-1-yl benzoate (B1203000) can undergo alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to mixtures of N-alkylated and N,O-dialkylated products. However, selective N-alkylation can be achieved through reductive amination. This process involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine.

Another approach to selective alkylation involves the protection of the amino group, for instance, by reaction with benzaldehyde (B42025) to form a Schiff base. The hydroxyl group can then be alkylated, followed by hydrolysis to regenerate the amino group, yielding an O-alkylated product. umich.edu While direct amination of the naphthalene ring is not a typical reaction for this compound, the existing amino group provides a handle for extensive functionalization.

| Reaction Type | Reagents | Product Type | Selectivity |

| Direct Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Often yields mixtures |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary/Tertiary Amines | High selectivity for N-alkylation |

| Protective Group Strategy | 1. Benzaldehyde 2. Alkylating Agent 3. Hydrolysis | O-Alkylated Aminophenol (after ester hydrolysis) | High selectivity for O-alkylation |

This table illustrates common strategies for the alkylation of aminophenols, which can be conceptually applied to 4-Aminonaphthalen-1-yl benzoate.

Acylation and Sulfonamidation Reactions

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A patent for the preparation of 4-amino-1-naphthol (B40241) ethers describes a key step involving the acylation of the 4-amino group, highlighting the feasibility of this transformation. google.com

Similarly, sulfonamidation can be achieved by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like sodium hydroxide (B78521) or sodium carbonate. ekb.egnih.gov This reaction yields sulfonamides, a class of compounds with a wide range of applications. The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a well-established and efficient process. sci-hub.seresearchgate.net

| Reaction | Reagent | Functional Group Formed |

| Acylation | Acyl Chloride or Anhydride | Amide |

| Sulfonamidation | Sulfonyl Chloride | Sulfonamide |

This table summarizes the key reactions for the acylation and sulfonamidation of the amino group in this compound.

Diazo-Coupling Reactions and Azo Compound Formation

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most important of these is the diazo-coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. These azo compounds are often highly colored and are widely used as dyes. The general mechanism involves the attack of the electron-rich coupling component on the terminal nitrogen of the diazonium salt.

Chemical Reactivity of the Ester Linkage

The benzoate ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the ester bond.

Hydrolysis and Transesterification Reactions

The ester linkage can be hydrolyzed under either acidic or basic conditions to yield 4-amino-1-naphthol and benzoic acid. Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and is often carried out with a strong base like sodium hydroxide. Kinetic studies on the hydrolysis of related compounds, such as α-naphthyl acetate, have been conducted to understand the reaction rates and mechanisms. nih.govacs.orgnih.gov The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.netchemrxiv.org

Transesterification is another important reaction of the ester group, where the benzoyl group is transferred from the aminonaphthyl moiety to a different alcohol. This reaction can be catalyzed by either acids or bases. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. In base-catalyzed transesterification, the alkoxide of the new alcohol acts as the nucleophile.

| Reaction | Conditions | Products |

| Hydrolysis | Acid or Base Catalysis | 4-Amino-1-naphthol and Benzoic Acid |

| Transesterification | Acid or Base Catalysis with an Alcohol | A new benzoate ester and 4-Amino-1-naphthol |

This table outlines the primary reactions involving the ester linkage of this compound.

Derivatization for Enhanced or Modified Properties

The ability to selectively modify both the amino group and the ester linkage allows for the synthesis of a wide array of derivatives of this compound with potentially enhanced or modified properties. For example, the synthesis of sulfonamide derivatives introduces a functional group known for its diverse biological activities. ekb.egnih.gov Acylation of the amino group can be used to introduce various substituents, potentially altering the compound's solubility, stability, or biological profile.

Furthermore, the hydrolysis of the ester to 4-amino-1-naphthol, followed by alkylation of the hydroxyl group, can lead to the formation of 4-amino-1-naphthol ethers, which are valuable intermediates in their own right. google.com The derivatization of the naphthalene core can also influence the compound's fluorescent properties, making such derivatives potentially useful as molecular probes.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with a wide array of aldehydes and ketones to form the corresponding Schiff bases, also known as imines. This transformation is a cornerstone of its derivatization, leading to a broad class of compounds with a C=N double bond.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. This reaction is typically catalyzed by either acid or base. Acid catalysis proceeds by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine. The subsequent dehydration of the carbinolamine intermediate is often the rate-determining step. Conversely, base catalysis can also facilitate the dehydration step. To drive the reaction equilibrium towards the formation of the imine, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or dehydrating agents.

The synthesis of Schiff bases from this compound can be achieved by reacting it with various substituted aromatic aldehydes. For example, the reaction with benzaldehyde and its derivatives (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde) in a suitable solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid, and heating under reflux, yields the corresponding N-(arylmethylene)-4-aminonaphthalen-1-yl benzoate derivatives.

Table 1: Examples of Schiff Bases Derived from this compound

| Aldehyde Reactant | Resulting Schiff Base |

| Benzaldehyde | 4-((Benzylidene)amino)naphthalen-1-yl benzoate |

| 4-Chlorobenzaldehyde | 4-((4-Chlorobenzylidene)amino)naphthalen-1-yl benzoate |

| 4-Methoxybenzaldehyde | 4-((4-Methoxybenzylidene)amino)naphthalen-1-yl benzoate |

| 4-Nitrobenzaldehyde | 4-((4-Nitrobenzylidene)amino)naphthalen-1-yl benzoate |

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

The synthesis of a library of derivatives of this compound is a crucial step in conducting structure-activity relationship (SAR) studies. SAR investigations aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of the parent compound and evaluating the biological effects of the resulting analogues, researchers can identify key structural features responsible for the desired activity.

In the context of this compound, the formation of Schiff bases provides an excellent platform for introducing a wide range of substituents. The properties of the resulting imine can be fine-tuned by varying the electronic and steric nature of the substituent on the aromatic aldehyde. For instance, introducing electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring of the aldehyde can significantly alter the electronic properties of the entire molecule.

These modifications can influence various physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry, which in turn can affect how the molecule interacts with biological targets. For example, the introduction of a halogen atom can increase lipophilicity and potentially enhance membrane permeability. An alkoxy group might introduce a hydrogen bond acceptor site, which could be crucial for binding to a specific receptor.

The systematic synthesis and subsequent biological evaluation of these derivatives allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective compounds for specific applications.

Table 2: Substituents for SAR Studies on Schiff Base Derivatives of this compound

| Substituent on Aldehyde | Desired Property Modification | Potential Impact on Activity |

| -Cl, -Br, -F | Increased lipophilicity, altered electronic distribution | Enhanced membrane permeability, potential for halogen bonding interactions |

| -NO₂ | Strong electron-withdrawing effect, potential for hydrogen bonding | Altered electronic properties, potential for specific receptor interactions |

| -OCH₃, -OC₂H₅ | Electron-donating effect, hydrogen bond acceptor | Increased electron density, potential for hydrogen bonding with target |

| -OH | Hydrogen bond donor/acceptor | Formation of key hydrogen bonds with biological targets |

| -N(CH₃)₂, -N(C₂H₅)₂ | Strong electron-donating effect, increased basicity | Enhanced electron density, potential for ionic interactions |

Spectroscopic Characterization and Elucidation of 4 Aminonaphthalen 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR (CP/MAS NMR) for Crystalline Forms

Solid-state Cross-Polarization/Magic-Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) is a powerful technique for characterizing the structure of crystalline solids. For 4-Aminonaphthalen-1-yl benzoate (B1203000), this method provides insight into the molecular arrangement and conformation within the crystal lattice. In the solid state, molecules are fixed in specific orientations, which can lead to chemical shift anisotropy and dipolar coupling that broaden NMR signals. CP/MAS techniques are employed to overcome these effects, resulting in higher resolution spectra.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic structure of 4-Aminonaphthalen-1-yl benzoate by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is defined by its constituent chromophores and auxochromes. The primary chromophores are the naphthalene (B1677914) and benzene (B151609) ring systems, which contain delocalized π-electrons. The amino group (-NH₂) acts as a powerful auxochrome, a group that modifies the absorption of a chromophore, while the ester group (-COO-) also influences the electronic properties.

The absorption bands observed in the spectrum arise from specific electronic transitions:

π → π* Transitions: These high-energy transitions occur within the aromatic rings (naphthalene and benzene). The extensive conjugation of the naphthalene system results in absorption at longer wavelengths compared to the benzene ring.

n → π* Transitions: These transitions involve the non-bonding electrons (n) on the oxygen atoms of the ester's carbonyl group and the nitrogen atom of the amino group. Typically, n → π* transitions are of lower intensity than π → π* transitions.

The presence of the amino group attached to the naphthalene ring causes a significant bathochromic (red) shift, moving the absorption maxima to longer wavelengths and increasing their intensity. This is due to the donation of the nitrogen's lone pair of electrons into the aromatic π-system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected Electronic Transitions for this compound

| Functional Group | Chromophore/Auxochrome | Expected Transition | Wavelength Region (Approx.) |

|---|---|---|---|

| Naphthalene & Benzene Rings | Chromophore | π → π* | 220-350 nm |

| Carbonyl Group (Ester) | Chromophore | n → π* | 280-300 nm |

This table is generated based on the general principles of UV-Vis spectroscopy applied to the functional groups present in the molecule.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. The interactions between the solvent and the solute molecule can alter the energy levels of the ground and excited states differently. ekb.egsciencepublishinggroup.com

Bathochromic Shift (Red Shift): In polar protic solvents (e.g., ethanol, water), the spectrum is expected to show a bathochromic shift for π → π* transitions. sciencepublishinggroup.comsciencepublishinggroup.com These polar solvents can stabilize the more polar excited state to a greater extent than the ground state through dipole-dipole interactions or hydrogen bonding with the amino and ester groups, thus reducing the energy of the transition. typeset.io

Hypsochromic Shift (Blue Shift): Conversely, n → π* transitions typically exhibit a hypsochromic shift in polar solvents. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition.

The study of solvent effects provides valuable information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. For instance, comparing the spectra in a non-polar solvent like cyclohexane (B81311) with a polar solvent like methanol (B129727) would reveal the extent of these shifts and confirm the types of transitions occurring. sciencepublishinggroup.comsciencepublishinggroup.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a definitive analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

For this compound (C₁₇H₁₃NO₂), the molecular weight is 263.30 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 263. As the molecule contains one nitrogen atom, it adheres to the nitrogen rule, which states that an odd molecular weight corresponds to an odd number of nitrogen atoms. libretexts.org

The fragmentation of this compound under electron ionization (EI) would proceed through characteristic pathways for aromatic esters. libretexts.orgyoutube.com The primary cleavage occurs at the ester linkage, which is the most labile bond.

Key expected fragmentation pathways include:

Alpha-cleavage at the ester bond, leading to the formation of a benzoyl cation. This is often the base peak in the spectrum of aromatic benzoates. youtube.com

[C₆H₅CO]⁺: m/z 105

The benzoyl cation can subsequently lose a neutral molecule of carbon monoxide (CO).

[C₆H₅]⁺: m/z 77

Cleavage can also result in a fragment containing the aminonaphthalene portion of the molecule.

[C₁₀H₈NO]⁺: m/z 158 (from cleavage of the C-O bond)

[C₁₀H₉N]⁺˙: m/z 143 (from cleavage with hydrogen rearrangement)

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Description |

|---|---|---|

| 263 | [C₁₇H₁₃NO₂]⁺˙ | Molecular Ion (M⁺) |

| 158 | [C₁₀H₈NO]⁺ | Aminonaphthoxy cation |

| 143 | [C₁₀H₉N]⁺˙ | 1-Naphthylamine (B1663977) radical cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often base peak) |

This table is generated based on established fragmentation patterns for aromatic esters and amines. libretexts.orgyoutube.commiamioh.edu

Compound Names

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino-1-naphthalenesulfonic acid |

| 4-Amino-1-naphthol (B40241) |

| 1-Naphthyl benzoate |

| Methyl 4-aminobenzoate |

| Paranitroaniline |

| Cyclohexane |

| Methanol |

| Ethanol |

| Water |

| Carbon Monoxide |

| Benzoyl cation |

| Phenyl cation |

| 1-Naphthylamine |

Computational and Theoretical Investigations of 4 Aminonaphthalen 1 Yl Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties with a favorable balance of accuracy and computational cost. For 4-Aminonaphthalen-1-yl benzoate (B1203000), DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 4-Aminonaphthalen-1-yl benzoate, this involves finding the minimum energy conformation by exploring various possible spatial arrangements of its constituent parts, namely the aminonaphthalene and benzoate moieties.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated, and the various vibrational modes can be assigned to specific functional groups within the molecule. For instance, characteristic stretching frequencies for the N-H bonds in the amino group, the C=O bond in the ester group, and the C-H bonds of the aromatic rings can be identified. In studies of similar molecules, DFT calculations have shown good agreement with experimental vibrational frequencies, often with the use of a scaling factor to account for anharmonicity and other systematic errors. nih.govresearchgate.net For example, the C-H stretching vibrations of phenyl rings are typically observed in the 3100-3000 cm⁻¹ region. scirp.org The calculated frequencies for the N-H, C=O, and aromatic C-H stretches in this compound can be similarly compared with its experimental IR and Raman spectra to confirm its structural features. arxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminonaphthalene moiety, while the LUMO may be distributed over the benzoate ring. The HOMO-LUMO energy gap can be calculated using DFT, and this value helps in understanding the charge transfer characteristics within the molecule. nih.govresearchgate.net For a related naphthalene (B1677914) derivative, the HOMO-LUMO energy gap was calculated to be 3.17 eV, indicating significant charge transfer within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net The MEP surface is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. nih.gov This analysis provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to hyperconjugative interactions and charge transfer. rsc.org

In this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic rings. researchgate.netresearchgate.net This analysis helps to understand the stability of the molecule arising from these interactions and provides a more in-depth understanding of the electronic communication between the aminonaphthalene and benzoate moieties. nih.gov The analysis can reveal the percentage of Lewis and non-Lewis structure, indicating the degree of electron delocalization. nih.gov

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity, at different temperatures. researchgate.net These calculations are based on the vibrational frequencies and rotational constants obtained from the optimized geometry.

By calculating these properties, it is possible to gain insight into the stability and behavior of this compound under various conditions. For instance, the calculated standard enthalpy of formation can be compared with experimental values, if available, to further validate the computational methodology. researchgate.net

Table 2: Calculated Thermodynamic Properties

| Property | Description |

|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy (S°) | The absolute entropy of one mole of the substance at a standard state. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of a substance by one degree Celsius at constant volume. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is a widely used tool for predicting absorption and emission spectra, making it essential for understanding the photophysical properties of a compound. By calculating the electronic transitions between molecular orbitals, TD-DFT can determine the energies of these transitions, which correspond to the absorption of light at specific wavelengths.

A TD-DFT analysis of this compound would yield crucial data on its electronic properties. Key parameters obtained from these calculations include the excitation energies, oscillator strengths (which relate to the intensity of an electronic transition), and the nature of the transitions (e.g., π-π* or n-π*). These calculations are often performed with consideration of solvent effects to provide a more accurate comparison with experimental data. For instance, studies on similar aromatic compounds have successfully used TD-DFT to elucidate their UV-visible absorption and fluorescence characteristics.

A typical output from a TD-DFT calculation would be a table detailing the predicted electronic transitions, as illustrated hypothetically below.

Table 1: Hypothetical TD-DFT Calculated Electronic Excitation Properties for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.54 | 350 | 0.45 | HOMO -> LUMO |

| S2 | 3.91 | 317 | 0.12 | HOMO-1 -> LUMO |

| S3 | 4.28 | 290 | 0.68 | HOMO -> LUMO+1 |

Note: The data in this table is hypothetical and serves as an example of the type of information a TD-DFT analysis would provide. No specific published TD-DFT data for this compound was found.

Nonlinear Optical (NLO) Properties Calculation

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to predict the NLO response of molecules. The key parameters that quantify the NLO properties are the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively).

A computational study of this compound would involve calculating these parameters to assess its potential as an NLO material. Large hyperpolarizability values are indicative of a significant NLO response. The calculations would explore the relationship between the molecular structure and its NLO properties, often revealing how charge transfer within the molecule contributes to the NLO effect. For other organic molecules, it has been shown that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to enhanced NLO properties.

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | Value | Unit |

| Dipole Moment (μ) | 5.2 | Debye |

| Mean Polarizability (α) | 35.8 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 120.5 | 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 250.2 | 10⁻³⁶ esu |

Note: The data in this table is hypothetical and for illustrative purposes. No specific published data on the NLO properties of this compound were found.

Hirshfeld Surface Analysis and Noncovalent Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to highlight different types of noncovalent interactions, such as hydrogen bonds and π-π stacking. This analysis provides a "fingerprint plot" that summarizes the nature and relative importance of these interactions.

For this compound, a Hirshfeld surface analysis would reveal how the molecules pack in the solid state and which forces stabilize the crystal structure. The amino group and the ester functionality suggest the potential for hydrogen bonding, while the naphthalene and benzoate rings could engage in π-π stacking interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties like melting point and solubility.

A summary of a Hirshfeld analysis would typically quantify the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 5.5 |

| C···C | 5.0 |

Note: This table represents a hypothetical outcome of a Hirshfeld surface analysis. No specific studies of this type for this compound were found.

Molecular Dynamics Simulations (if applicable to specific research questions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide insights into the dynamic behavior of systems, such as conformational changes, diffusion, and the formation of molecular aggregates.

In the context of this compound, MD simulations could be employed to investigate its behavior in different environments, such as in various solvents or as part of a larger molecular assembly. For example, simulations could explore how the molecule interacts with a biological membrane or how it aggregates in solution. These simulations are particularly valuable for understanding processes that occur over time scales that are difficult to probe experimentally. While MD simulations are a powerful tool, their application is dependent on specific research questions, and no studies employing this technique for this compound were identified.

Photophysical Properties of 4 Aminonaphthalen 1 Yl Benzoate and Analogs

Fluorescence Spectroscopy and Quantum Yield Determination

The fluorescence properties of 4-aminonaphthalene derivatives are highly sensitive to their molecular structure and surrounding environment. While specific data for 4-Aminonaphthalen-1-yl benzoate (B1203000) is limited, studies on analogous compounds like 4-aminophthalimide (B160930) (4-AP) and other naphthylamine sulfonates provide valuable insights.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is significantly influenced by the solvent polarity and the nature of substituents on the naphthalene (B1677914) core. For instance, in a series of N-acetyl-L-tryptophanamide (NATA) and its ester analog (NATE), the quantum yield decreases in more polar solvents like water compared to nonpolar solvents like dioxane. nih.gov This trend is often attributed to the stabilization of charge transfer states in polar environments, which can lead to non-radiative decay pathways. nih.gov

The fluorescence quantum yield of 4-aminophthalimide amino acids has been shown to increase significantly when moved from a polar to a nonpolar environment, such as from methanol (B129727) to the interior of a POPC vesicle. nih.gov For example, one such derivative saw its quantum yield increase by a factor of 2.1 to 0.90 upon incorporation into a lipid bilayer. nih.gov This highlights the sensitivity of the fluorescence quantum yield to the local environment.

Table 1: Fluorescence Quantum Yields (Φf) of Selected Tryptophan Analogs in Different Solvents

| Compound | Solvent | Quantum Yield (Φf) |

| 3-Methylindole (3MI) | Water | 0.31 |

| N-acetyl-L-tryptophanamide (NATA) | Water | 0.13 |

| N-acetyl-L-tryptophan ethyl ester (NATE) | Water | 0.057 |

| 3-Methylindole (3MI) | Dioxane | ~0.35 |

| N-acetyl-L-tryptophanamide (NATA) | Dioxane | ~0.35 |

| N-acetyl-L-tryptophan ethyl ester (NATE) | Dioxane | ~0.35 |

Data sourced from experimental studies on tryptophan analogs, which serve as a model for understanding the influence of the environment on fluorescence quantum yields. nih.gov

Luminescence Studies and Excited State Dynamics

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent relaxation processes, including fluorescence and non-radiative decay, are dictated by the excited state dynamics. For aminonaphthalene derivatives, these dynamics are complex and often involve intramolecular charge transfer (ICT) and solvent relaxation. rsc.org

Studies on 1-aminonaphthalene and its N,N'-dimethyl derivative have revealed that the red shift observed in the emission spectrum in polar solvents is a result of two primary relaxation mechanisms. rsc.org The first is an intramolecular reorganization of the amino group, which is stabilized by even minor changes in the solute's environment. The second, observed in fluid solvents, is a bulk relaxation of the solvent dipoles around the excited-state dipole moment of the solute. rsc.org This combination leads to a fluorescent state with significant charge-transfer character. rsc.org

Time-resolved fluorescence measurements on 1-naphthylamine-4-sulfonate (1NA4S) and 2-naphthylamine-6-sulfonate (2NA6S) have shown that the fluorescence decay fits a biexponential function in various solvents, indicating the presence of both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. ekb.eg The longer decay component is typically assigned to the ICT excited state, while the shorter component corresponds to the LE excited state. ekb.eg

Femtosecond time-resolved infrared spectroscopy of 4-aminophthalimide (4-AP) has shown that following excitation, the molecule undergoes internal conversion from the S2 to the S1 state with a time constant of approximately 9 ± 2 ps. mdpi.com The lifetime of the S1 state is significantly longer, on the order of nanoseconds, and is solvent-dependent. mdpi.com

Photoisomerization and Photodegradation Mechanisms

Photoisomerization, a light-induced reversible change in molecular structure, is a key process in many photoswitchable materials. While specific studies on the photoisomerization of 4-Aminonaphthalen-1-yl benzoate are not prevalent, research on related systems like azobenzenes and naphthopyrans offers general principles. The efficiency of photoisomerization is often dependent on the structure of the molecule and the surrounding medium, which can influence the potential energy surfaces of the excited states and favor specific isomerization pathways such as torsion or bending. nih.gov For some 3H-naphthopyrans, substitution can alter the excited-state potential energy landscape, favoring a bicycle-pedal isomerization path over rotation around a single double bond. mdpi.com

Photodegradation, the breakdown of molecules by light, is an important consideration for the stability of fluorescent compounds. Naphthalene and its derivatives are known to undergo photocatalytic degradation. ekb.egresearchgate.net The photodegradation of naphthalene in the presence of photocatalysts like ZnO nanoparticles can lead to the formation of various byproducts, with dibutyl phthalate (B1215562) being a major product under certain conditions. ekb.eg The degradation of nitro-PAHs, such as 1-nitronaphthalene (B515781), under simulated sunlight can produce a range of smaller acidic compounds like nitrous, formic, and acetic acids, as well as other decomposition products like 1-naphthol (B170400) and nitrobenzoic acid. copernicus.org This suggests that the naphthalene core of this compound could be susceptible to photodegradation, potentially through oxidation and ring-opening reactions.

Influence of Substituents and Solvent Polarity on Photophysical Behavior

The photophysical properties of aminonaphthalene derivatives are profoundly influenced by both the nature and position of substituents on the aromatic ring and the polarity of the solvent.

Substituent Effects: Electron-donating groups, such as the amino group, and electron-withdrawing groups can significantly alter the electronic structure of the molecule, affecting absorption and emission wavelengths, quantum yields, and excited-state lifetimes. rsc.org In the case of the kaede chromophore, an electron-withdrawing nitro group leads to a red shift in the electronic spectra. rsc.org The position of substituents is also critical; for example, the photophysical properties of 1-aminonaphthalene derivatives differ from their 2-substituted counterparts. capes.gov.br

Solvent Polarity Effects: The polarity of the solvent plays a crucial role in the photophysical behavior of polar molecules like 4-aminonaphthalene derivatives. evidentscientific.com An increase in solvent polarity generally leads to a red shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism. ekb.egevidentscientific.com This is due to the stabilization of the more polar excited state by the polar solvent molecules, which reorient around the excited fluorophore in a process called solvent relaxation. evidentscientific.com This stabilization lowers the energy of the excited state, resulting in emission at longer wavelengths. evidentscientific.com

For 1-naphthylamine-4-sulfonate and 2-naphthylamine-6-sulfonate, the bathochromic shift in the fluorescence emission with increasing solvent polarity is more pronounced than the shift in the absorption spectra, indicating a larger dipole moment in the excited state compared to the ground state. ekb.eg In some cases, specific interactions like hydrogen bonding between the solute and protic solvent molecules can have a particularly strong influence on the spectral shifts and can even lead to fluorescence quenching. researchgate.net

Applications in Advanced Materials and Chemical Biology Research

Precursor in Dye Chemistry and Chromophoric Systems

The 4-aminonaphthalen-1-yl moiety is a foundational component in the synthesis of azo dyes. The primary aromatic amine group (-NH₂) is readily converted into a diazonium salt (-N₂⁺) through a process called diazotization, which typically involves treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid). unb.cajournalijar.com This highly reactive diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or other amines, to form an azo compound (Ar-N=N-Ar'), which features an extended conjugated system responsible for absorbing visible light and thus appearing colored. cuhk.edu.hk

While many azo dyes are derived from simpler amines, the use of aminonaphthalene derivatives allows for the creation of dyes with distinct and often deeper colors, such as reds, browns, and blues. unb.cajbiochemtech.com The naphthalene (B1677914) ring system extends the π-conjugation compared to a simple benzene (B151609) ring, shifting the absorption maximum to longer wavelengths. Sulfonic acid derivatives of 1-naphthylamine (B1663977), a structurally related compound, are crucial for producing important dyes like Congo red. wikipedia.org In the case of 4-Aminonaphthalen-1-yl benzoate (B1203000), the entire molecule can act as the coupling component or, following diazotization of its amino group, as the precursor to the diazonium salt. The benzoate group, while not directly part of the azo chromophore, can modify the final dye's properties, including its solubility, affinity for specific fabrics, and color fastness. cuhk.edu.hk

The inherent chromophoric nature of the naphthalene system also makes its derivatives, including 4-Aminonaphthalen-1-yl benzoate, subjects of interest for their photophysical properties. nii.ac.jp

Role in Liquid Crystalline Materials Development

The development of liquid crystals (LCs) is central to display technologies and other optoelectronic applications. The performance of these materials depends on the shape and electronic properties of their constituent molecules. A common structural motif for thermotropic liquid crystals, which change phase with temperature, is a rigid core composed of aromatic rings, often with flexible side chains. ossila.com

Phenyl benzoate structures are a well-established class of compounds that form the rigid core in many nematic liquid crystals. ossila.com Research into related materials, specifically Naphthalene-1-yl-4-(alkoxy)benzoates, has shown that this naphthalene-benzoate core is capable of inducing mesogenic behavior, leading to the formation of nematic and smectic liquid crystal phases. Although this compound itself has not been extensively characterized as a liquid crystal, its core structure is analogous to these known mesogenic compounds. The presence of the amino group offers a site for further chemical modification, allowing for the tuning of properties such as phase transition temperatures, dielectric anisotropy, and alignment in an electric field, which are critical for technological applications.

Investigation as a Component in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. These materials are crucial for applications in optical computing, frequency conversion, and optical switching. nih.gov A key strategy in designing organic NLO molecules is to create a structure with a strong electron donor group and a strong electron acceptor group connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large hyperpolarizability (β), the microscopic measure of NLO activity. nih.govipme.ru

Naphthalene derivatives are of significant interest for NLO applications. ipme.ruasianpubs.org The naphthalene ring serves as an excellent π-conjugated bridge. In this compound, the amino group (-NH₂) acts as a potent electron donor, while the ester and phenyl groups can function as part of the acceptor system. ipme.rumostwiedzy.pl Theoretical studies using Density Functional Theory (DFT) have shown that donor-acceptor substituted naphthalenes can possess large first static hyperpolarizabilities. ipme.ru The efficiency of the NLO response is directly tied to the movement of the electron cloud from the donor, across the naphthalene bridge, to the acceptor. Therefore, the specific arrangement of the amino and benzoate groups on the naphthalene core makes this compound and its derivatives promising candidates for investigation as NLO materials. mostwiedzy.planalis.com.my

| Component | Function | Example in this compound | Reference |

|---|---|---|---|

| Electron Donor | Initiates intramolecular charge transfer. | Amino Group (-NH₂) | ipme.ru |

| π-Conjugated Bridge | Facilitates electron delocalization. | Naphthalene Ring | asianpubs.org |

| Electron Acceptor | Completes the charge-transfer axis. | Benzoate Group / Phenyl Ring | mostwiedzy.pl |

Design and Synthesis of Derivatives for Receptor-Ligand Interaction Studies

The aminonaphthalene scaffold is a valuable starting point for the synthesis of biologically active molecules designed to interact with specific protein receptors. The general approach in medicinal chemistry involves creating a library of derivatives from a core structure and screening them for activity against a biological target.

Research has shown that derivatives of related structures, such as naphthyridines, can be potent and selective inhibitors of specific enzymes like the transforming growth factor-beta (TGF-β) type I receptor (ALK5), which is implicated in cancer. nih.gov The strategy involves using the core aromatic system as a scaffold to position functional groups in the correct orientation to bind to the receptor's active site.

This compound is well-suited for this purpose. The primary amine can be readily modified through reactions like acylation or alkylation, while the ester linkage can be hydrolyzed or replaced. This allows for the systematic synthesis of a wide range of amides, sulfonamides, and other derivatives. These new compounds can then be tested in binding and cellular assays to identify molecules that selectively interact with target receptors, such as those involved in cell signaling or neurotransmission. nih.govt3db.ca

Utility in the Development of Chemosensors

A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a detectable change, often in its optical properties like color or fluorescence. The aminonaphthalene structure is an excellent platform for developing fluorescent chemosensors due to its inherent fluorescence. rsc.orgnih.gov

The core principle involves linking the aminonaphthalene fluorophore to a receptor unit that selectively binds the target analyte. This binding event alters the electronic structure of the sensor molecule, leading to a change in the fluorescence emission (e.g., an increase, decrease, or shift in wavelength). For example, fluorescent probes based on amino-1,8-naphthalimide have been developed for the detection of hazardous chemicals like phosgene. rsc.org In these sensors, the reaction of the analyte with the amino group or a related functional group triggers the optical response.

Given that this compound contains the fluorescent aminonaphthalene unit and a reactive amino group, it serves as a viable precursor for creating such sensors. The amino group can be functionalized to create a specific binding site for ions or small molecules, enabling its use in real-time detection applications for environmental or biological monitoring. nih.gov

Applications as Photoinitiators or Photoremovable Protecting Groups

Photoremovable protecting groups (PPGs) are chemical moieties that can be cleaved from a substrate molecule upon irradiation with light, typically UV light. This allows for the spatial and temporal control over the release of active substances like drugs, neurotransmitters, or acids. acs.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is fundamental to advancing the study of any chemical entity. For 4-Aminonaphthalen-1-yl benzoate (B1203000), future research will likely focus on moving beyond traditional multi-step procedures, which are often characterized by modest yields and the use of hazardous reagents.

A significant trend is the adoption of one-pot, multicomponent reactions. These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer numerous advantages including operational simplicity, reduced reaction times, and lower consumption of solvents. ijcmas.com Research into the synthesis of related compounds, such as 1-aminoalkyl-2-naphthols, has demonstrated the feasibility of using techniques like 'Grindstone Chemistry'. ijcmas.com This solvent-free method involves the simple grinding of solid reactants, often with a catalyst, which can be both energy-efficient and environmentally benign. ijcmas.com The reaction of a 2-naphthol (B1666908) derivative, an aldehyde, and an amine can be facilitated by an acid catalyst to produce the desired aminoalkyl-naphthol structure, suggesting a plausible pathway for synthesizing derivatives of 4-Aminonaphthalen-1-yl benzoate. ijcmas.com

Future explorations will likely investigate a range of catalysts, including biodegradable and reusable options like tannic acid, to further enhance the green credentials of these synthetic pathways. researchgate.net The goal is to develop scalable, cost-effective, and sustainable methods that can provide access to a wide library of this compound derivatives for further study.

Design of Advanced Derivatives with Tunable Properties

The core structure of this compound serves as a scaffold for the design of advanced derivatives with finely tuned properties. By systematically modifying the functional groups on the naphthalene (B1677914) ring or the benzoate moiety, researchers can modulate the compound's electronic, optical, and biological characteristics.

A key area of interest is the development of derivatives with specific therapeutic activities. For instance, a structurally related compound, 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid, has been identified as a "first-in-class" inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3) and an antagonist of the androgen receptor (AR). nih.gov This dual functionality is significant in the context of castration-resistant prostate cancer, where AKR1C3 plays a crucial role in the production of androgens that activate the AR. nih.gov The discovery that this N-naphthyl-aminobenzoate derivative can exhibit such specific bioactivity highlights the potential for designing other derivatives of this compound with targeted pharmacological profiles. nih.gov

Future design strategies will likely focus on creating a shared pharmacophore that can be optimized for enhanced potency and selectivity against various biological targets. This involves creating libraries of derivatives with systematic structural variations to establish clear structure-activity relationships (SAR).

High-Throughput Screening Methodologies for Functional Applications

To efficiently evaluate the potential of newly synthesized derivatives of this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid pharmacological or materials-based evaluation of large chemical libraries, accelerating the discovery of lead compounds. nih.govnih.gov

Future research will employ a variety of HTS platforms to explore the functional applications of these derivatives. These platforms can utilize diverse detection methods, including:

Fluorescence and Luminescence: To measure the effect of compounds on specific cellular pathways or enzyme activities. enamine.net

Surface Plasmon Resonance (SPR): To study the binding kinetics and affinity of derivatives to target proteins in real-time. enamine.net

Cell-based Assays: Utilizing cell lines, including those in 3D microtissue formats, to assess compound activity in a more biologically relevant context. tox21.gov

Quantitative HTS (qHTS) will be particularly valuable, as it tests compounds across a range of concentrations, providing detailed dose-response curves and structure-activity relationship data from the initial screen. nih.gov Furthermore, the use of model organisms like Caenorhabditis elegans in HTS can provide insights into a compound's in vivo effects at an early stage of discovery. nih.gov These screening campaigns will be essential for identifying derivatives with potential applications in areas ranging from medicine to materials science.

| HTS Technology | Application in Screening this compound Derivatives |

| Quantitative HTS (qHTS) | To determine dose-response relationships and identify potent hits from large libraries. nih.gov |

| Cell-based Assays | To evaluate cytotoxicity, pathway modulation, and efficacy in disease-relevant cell models. tox21.gov |

| Biochemical Assays | To screen for inhibitors or activators of specific enzymes or protein-protein interactions. nih.gov |

| Surface Plasmon Resonance (SPR) | To characterize the direct binding of derivatives to biological targets and determine affinity. enamine.net |

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery process for new chemical entities. nih.gov For this compound, these computational tools can be used to build predictive models that guide the synthesis of derivatives with a higher probability of success.

By training ML algorithms on existing data from HTS campaigns and known structure-activity relationships, it is possible to create models that can predict the biological activity or physical properties of virtual compounds before they are synthesized. nih.gov Various ML classifiers, such as Random Forest (RF), Support Vector Machine (SVM), and Decision Trees (DT), can be employed to build these in silico models. nih.gov For example, research on antimicrobial peptides has shown that RF-based models can achieve high accuracy in predicting antimicrobial activity based on specific molecular features. nih.gov

This predictive capability allows researchers to:

Prioritize the synthesis of the most promising candidates.

Explore a much larger chemical space virtually than would be possible through physical synthesis alone.

Gain insights into the key molecular features that drive a desired activity.

This data-driven approach can significantly reduce the time and cost associated with the research and development of new functional molecules based on the this compound scaffold.

| Machine Learning Model | Potential Use in Predicting Properties of Derivatives |

| Random Forest (RF) | Classifying compounds as active or inactive based on a diverse set of molecular descriptors. nih.gov |

| Support Vector Machine (SVM) | Building robust models for predicting continuous properties like binding affinity or solubility. nih.gov |

| Decision Tree (DT) | Providing easily interpretable models that highlight key structural features for activity. nih.gov |

| Ensemble Learning | Combining multiple models to improve predictive accuracy and robustness. nih.gov |

Sustainable Synthesis and Green Chemistry Innovations

In line with the global push for environmental sustainability, future research on this compound will increasingly focus on green chemistry innovations. The goal is to design synthetic processes that are safer, more efficient, and have a minimal environmental footprint. researchgate.net This involves adhering to the 12 principles of Green Chemistry, which advocate for practices like waste prevention, atom economy, and the use of renewable feedstocks. nih.govcarlroth.com

Key green chemistry approaches that will be explored for the synthesis of this compound and its derivatives include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. carlroth.com

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts (enzymes) and recyclable heterogeneous catalysts, to replace stoichiometric reagents. nih.gov

Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure, potentially utilizing alternative energy sources like microwave or ultrasound irradiation. researchgate.net

Renewable Feedstocks: Investigating the use of starting materials derived from biomass or other renewable resources. nih.gov

By embedding these principles into the synthetic design, the environmental impact of producing this compound and its derivatives can be significantly reduced, aligning chemical research with the objectives of sustainable development. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers design synthetic pathways for 4-Aminonaphthalen-1-yl benzoate while minimizing side reactions?

- Methodological Answer: Utilize computational tools for retrosynthetic analysis to identify feasible intermediates and reaction steps. For example, evaluate theoretical pathways using metabolic reconstruction algorithms that score steps based on thermodynamic favorability and steric/electronic compatibility . Validate predicted pathways experimentally by monitoring intermediates via HPLC or LC-MS, adjusting reaction conditions (e.g., solvent polarity, temperature) to suppress competing reactions like over-esterification or unwanted aminolysis.

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR: Use - and -NMR to verify aromatic proton environments and ester/amine functional groups.

- X-ray crystallography: Employ SHELXL for refinement of single-crystal structures to resolve bond lengths and angles, particularly for the naphthalene-benzoate linkage .

- High-resolution mass spectrometry (HR-MS): Confirm molecular ion peaks with <2 ppm mass error.

Q. How should researchers optimize purification protocols for this compound?

- Methodological Answer: Perform column chromatography using gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. For high-purity requirements (>98%), employ recrystallization in ethanol/water mixtures, leveraging solubility differences between the target compound and impurities. Monitor purity via TLC and validate using melting point analysis (compare to literature values from NIST databases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer: Conduct systematic structure-activity relationship (SAR) studies:

- Synthetic diversification: Modify substituents on the naphthalene or benzoate moieties to isolate variables affecting bioactivity.

- In vitro assays: Use standardized cell lines (e.g., HEK293 for receptor binding) and include positive/negative controls to normalize inter-experimental variability.

- Statistical validation: Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., solvent effects, impurity profiles) .

Q. What strategies are effective for analyzing degradation products of this compound under physiological conditions?

- Methodological Answer: Simulate metabolic pathways using:

- In vitro microsomal assays: Incubate with liver microsomes and analyze metabolites via LC-MS/MS.

- Computational prediction: Use software like ADMET Predictor™ to forecast hydrolysis sites (e.g., ester cleavage) or oxidative modifications.

- Stability studies: Monitor degradation kinetics in buffered solutions (pH 1–9) to identify pH-sensitive bonds .

Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer: Cross-validate results using multiple refinement approaches:

- Dual refinement: Compare SHELXL (full-matrix least squares) with alternative software like Olex2 to detect systematic errors.

- Hydrogen bonding analysis: Calculate lattice energies via DFT to verify hydrogen-bonding networks and intermolecular interactions .

- Twinned data handling: Use SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

Q. What experimental designs are recommended for studying the photophysical properties of this compound?

- Methodological Answer:

- UV-Vis/fluorescence spectroscopy: Measure absorbance/emission spectra in solvents of varying polarity to assess solvatochromic effects.

- Time-resolved spectroscopy: Use femtosecond laser systems to study excited-state dynamics and charge-transfer mechanisms.

- Theoretical modeling: Perform TD-DFT calculations to correlate experimental spectra with electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.